L-heptaguluronic acid heptasodium salt
Description
Contextualization within Alginate Oligosaccharide Research
L-heptaguluronic acid heptasodium salt is a specific type of alginate oligosaccharide (AOS). Alginate is a naturally occurring anionic polysaccharide found in the cell walls of brown algae. medchemexpress.com This biopolymer is a linear copolymer composed of two different uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.gov These monomers are arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks).
Significance of Defined Oligosaccharide Structures in Biochemical Investigations
The use of structurally defined oligosaccharides, such as this compound, is paramount in biochemical and biomedical research. Unlike polydisperse polysaccharides, which consist of a mixture of molecules with varying chain lengths and compositions, defined oligosaccharides allow for precise correlation of structure with biological activity. nih.gov This is essential for elucidating the molecular mechanisms underlying the interactions of carbohydrates with proteins, enzymes, and cells.
Investigations using defined oligosaccharides have revealed that specific structural features, such as the presence of an unsaturated end-structure in enzymatically depolymerized alginate oligomers, can be crucial for their biological effects, for instance, in inducing cytokine secretion. nih.gov Furthermore, the molecular size of the oligomer is a critical determinant of its activity, with studies showing that specific chain lengths can elicit the most potent biological responses. nih.gov The availability of compounds like this compound enables researchers to conduct systematic studies to identify these optimal structural motifs for various biological functions, paving the way for the rational design of novel carbohydrate-based therapeutics and biomaterials.
Historical Development of Guluronic Acid Oligomer Research
The journey to understanding and utilizing guluronic acid oligomers is intrinsically linked to the broader history of alginate research. While alginic acid was discovered in the 1880s, it was initially believed to be composed solely of mannuronic acid residues. A pivotal moment in this field came in 1955 when Fischer and Dörfel identified L-guluronic acid as a major component of alginate through paper chromatography. medchemexpress.com This discovery revealed the heterogeneous nature of alginate and opened up new avenues of research into its structure and properties.
Subsequent research focused on methods to fractionate alginate into its constituent homopolymeric blocks. Techniques such as partial acid hydrolysis and fractional precipitation were developed to isolate G-block-rich fragments. The development of specific enzymes, known as alginate lyases, that can cleave the glycosidic bonds within the alginate chain, provided a more controlled method for producing alginate oligosaccharides. These enzymatic approaches allowed for the generation of both saturated and unsaturated oligomers, leading to important discoveries about the role of the terminal sugar structure in biological activity. nih.gov More recently, advances in chemical synthesis have enabled the preparation of structurally precise guluronic acid-containing oligosaccharides, offering even greater control for detailed structure-activity relationship studies. nih.gov
Detailed Research Findings
The following tables summarize key physicochemical properties and research findings related to this compound and other relevant guluronic acid oligomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₁Na₇O₄₃ | glpbio.com |
| Molecular Weight | 1404.76 g/mol | bioglyco.comglpbio.com |
| Appearance | Solid | bioglyco.com |
| Purity | ≥95% | bioglyco.com |
| Solubility | Soluble in water | glpbio.com |
| Storage | Store at -20°C | glpbio.com |
Table 2: 1H-NMR Chemical Shifts of L-Guluronic Acid Residues in Alginate
| Proton | Chemical Shift (ppm) | Reference |
| G1 | 5.473 | core.ac.uk |
| G2 | 4.318 | core.ac.uk |
| G3 | 4.446 | core.ac.uk |
| G4 | 4.571 | core.ac.uk |
| G5 | 4.883 | core.ac.uk |
Table 3: Biological Activity of Guluronic Acid Oligomers
| Biological Activity | Oligomer Studied | Key Finding | Reference |
| Cytokine Induction | Unsaturated guluronate oligomers (G3-G9) | G8 showed the most potent induction of TNF-α, IL-1α, IL-1β, and IL-6 from RAW264.7 cells. | nih.gov |
| Antioxidant Activity (DPPH radical scavenging) | Guluronate-rich fraction | Showed the highest hydroxyl radical scavenging activity (346 µg/Trolox ml) compared to mannuronate-rich fractions. | mdpi.com |
| Anti-inflammatory Activity | Alginate rich in guluronic acid | Inhibited myeloperoxidase release from human neutrophils, with a maximum inhibition of 52.33%. |
Structure
2D Structure
Properties
Molecular Formula |
C42H58O43 |
|---|---|
Molecular Weight |
1250.9 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,36+,37+,38+,39+,40+,41+,42+/m0/s1 |
InChI Key |
GXPCMELWUBXVLD-HTAIWMSRSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Methods for Oligosaccharide Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure and dynamics of molecules in solution. For oligosaccharides such as L-heptaguluronic acid heptasodium salt, 1D and 2D NMR experiments are crucial for determining the sequence of monosaccharide residues and the conformation around the glycosidic linkages.
One-dimensional ¹H NMR spectra of oligoguluronates, the class of compounds to which this compound belongs, exhibit characteristic signals for anomeric protons in the region of 4.5 to 5.5 ppm. The specific chemical shifts and coupling constants of these and other protons provide information about the local environment of each nucleus. nih.gov More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations between protons, which helps in the complete assignment of the proton spectrum and in defining the spatial proximity of different parts of the molecule. nih.gov
¹³C NMR spectroscopy complements the proton data, with anomeric carbons typically resonating between 95 and 110 ppm. The chemical shifts of the carbon atoms are sensitive to the stereochemistry and conformation of the molecule. nih.gov The analysis of ¹H and ¹³C NMR data allows for the determination of the primary structure, including the α-(1→4) glycosidic linkages characteristic of polyguluronic acid.
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for Internal L-guluronic Acid Residues in an Oligoguluronate Chain
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.0 - 5.2 | ~100 - 102 |
| H-2 | ~3.8 - 4.0 | ~68 - 70 |
| H-3 | ~3.9 - 4.1 | ~72 - 74 |
| H-4 | ~4.1 - 4.3 | ~78 - 80 |
| H-5 | ~4.4 - 4.6 | ~70 - 72 |
| C-6 | - | ~175 - 177 |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and the specific oligomer.
Mass Spectrometry for Oligosaccharide Sequence and Compositional Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and sequence of oligosaccharides. For acidic oligosaccharides like this compound, negative-ion electrospray ionization (ESI) is a particularly effective method. nih.gov
In a typical ESI-MS experiment, the oligosaccharide is ionized to produce gas-phase ions, and their mass-to-charge ratio (m/z) is measured. For this compound (C₄₂H₅₁O₄₃Na₇), the expected molecular weight is approximately 1404.76 Da.
Tandem mass spectrometry (MS/MS) is employed for sequencing. In this technique, a specific parent ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragment ions provides information about the sequence of the monosaccharide units. The fragmentation of alginate oligosaccharides, including those composed of guluronic acid, typically results in a series of characteristic B, C, Y, and Z ions from glycosidic bond cleavages, as well as cross-ring cleavage ions (A-type). acs.org The pattern of these fragment ions allows for the unambiguous determination of the oligosaccharide sequence.
Interactive Table: Common Fragment Ion Types in Negative-Ion ES-MS/MS of Oligosaccharides
| Ion Type | Cleavage | Information Provided |
| B, C | Glycosidic bond | Sequence from the non-reducing end |
| Y, Z | Glycosidic bond | Sequence from the reducing end |
| A, X | Cross-ring | Linkage position and branching |
Circular Dichroism Spectroscopy for Conformational Dynamics
The CD spectrum of polyguluronate, the polymer corresponding to L-heptaguluronic acid, exhibits a characteristic shape that is distinct from that of polymannuronate, the other component of alginate. This difference allows CD to be used to determine the diad frequency composition (the relative amounts of GG, MM, and MG blocks) in alginates. researchgate.net The CD spectrum of this compound is expected to reflect the conformational preferences of the α-(1→4) linked L-guluronic acid residues, providing insights into its solution conformation.
Computational Modeling of Oligosaccharide Conformations
Computational modeling provides a powerful complement to experimental techniques by offering detailed, atomic-level insights into the conformational landscape and dynamics of oligosaccharides.
Molecular Dynamics Simulations of Glycosidic Linkages
These simulations take into account the force fields that describe the interactions between atoms, as well as the effects of the solvent. By simulating the molecule's behavior over nanoseconds or longer, it is possible to identify the most stable conformations and the transitions between them. For polyguluronic acid, MD simulations have shown that the α-(1→4) glycosidic linkages exhibit significant flexibility. tandfonline.com The presence of sodium counterions is also expected to influence the conformation by interacting with the negatively charged carboxylate groups.
Quantum Mechanical Calculations of Monomer and Oligomer Geometries
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energy of molecules. nih.gov These methods can be used to calculate the optimized geometries of monosaccharide and small oligosaccharide fragments of this compound.
Theoretical Prediction of Oligosaccharide Flexibility
The flexibility of oligosaccharides such as L-heptaguluronic acid is a critical determinant of their function and interactions. Theoretical methods, including quantum mechanics (QM) and molecular dynamics (MD) simulations, have been employed to investigate the conformational transitions of alginate oligomers. bohrium.com These computational studies characterize the structural and energetic properties associated with conformational changes induced by external forces. bohrium.com The flexibility of the saccharide chain is significantly influenced by the torsional degrees of freedom around the glycosidic linkages. nih.govresearchgate.net For linear, non-branched oligosaccharides, the presence of multiple rotatable bonds allows the molecule to adopt a variety of three-dimensional shapes, from extended to twisted or helical geometries. nih.gov
Investigations into alginate oligomers with varying ratios of β-D-mannuronic acid and α-L-guluronic acid (G unit) have shown that the type of glycosidic linkage impacts the molecule's response to applied forces. bohrium.com The G-block, characteristic of L-heptaguluronic acid, is known to be stiffer and more extended in its chain configuration compared to mannuronic acid blocks, a result of a higher degree of hindered rotation around the glycosidic linkages. nih.govnih.gov This inherent rigidity and defined conformational state are crucial for the specific interactions observed with other molecules, particularly metal ions.
Investigation of Metal Ion Coordination and Oligosaccharide Interactions
The negatively charged carboxyl groups of the guluronic acid residues give L-heptaguluronic acid a high affinity for binding metal cations, especially divalent ones. researchgate.net This interaction is fundamental to the formation of hydrogels and other functional structures.
Chelation Mechanisms with Divalent Cations
The interaction between L-guluronic acid oligomers and divalent cations is a complex process involving electrostatic interactions and the formation of coordination bonds. nih.gov The mechanism of gelation is famously described by the "egg-box model," where divalent cations like Ca²⁺ fit into the cavities of adjacent polyguluronate chains, creating junction zones. nih.gov
Quantum chemical density functional theory (DFT) calculations have provided deeper insight into these chelation mechanisms. bohrium.com These studies reveal a significant difference between the binding of alkaline earth cations and transition metal cations:
Alkaline Earth Cations (e.g., Ca²⁺, Sr²⁺, Mg²⁺) primarily form ionic bonds with the uronate carboxyl groups through electrostatic interaction. nih.govbohrium.com
Transition Metal Cations (e.g., Cu²⁺, Zn²⁺, Mn²⁺) engage in stronger coordination-covalent bonding. nih.govbohrium.com
The binding can be unidentate, where the cation binds to a single carboxylate group, or bidentate, involving chelation with multiple groups. bohrium.com While unidentate binding is often favored, bidentate chelation also occurs. bohrium.com The α-L-Guluronic acid monomer is particularly effective at binding divalent ions not only through its carboxylate moiety but also via the axial-equatorial-axial arrangement of its hydroxyl groups. wikipedia.org
| Cation Type | Primary Bonding Mechanism | Bond Character | Reference |
|---|---|---|---|
| Alkaline Earth (Ca²⁺, Sr²⁺) | Electrostatic Interaction | Ionic | bohrium.com, nih.gov |
| Transition Metal (Cu²⁺, Zn²⁺) | Orbital Overlap | Coordination-Covalent | bohrium.com, nih.gov |
Impact of Ion Binding on Oligosaccharide Conformation
The binding of metal ions has a profound impact on the conformation of the L-guluronic acid oligomer. This interaction can induce significant conformational changes in the polysaccharide chains. The binding of a cation to the carboxylate group can shift the equilibrium of the pyranose ring's conformation. nih.gov Specifically, studies on similar uronic acids have shown that cation binding can shift the ring equilibrium towards the ¹C₄ conformation. nih.gov
Furthermore, the presence of divalent cations contributes to a decrease in the conformational entropy near the carboxyl groups. nih.govnih.govresearchgate.net This reduction in entropy signifies a more ordered and rigid structure, indicating a higher affinity and more stable complex between the oligosaccharide and the metal ion. nih.govnih.gov The thermodynamic properties, such as the enthalpy of interaction, can reveal these changes in the conformation and association of the polymeric chains upon ion binding.
Spectroscopic Analysis of Oligosaccharide-Metal Complexes
Spectroscopic techniques are invaluable for elucidating the nature of interactions within oligosaccharide-metal complexes. Fourier Transform Infrared (FTIR) spectroscopy, in particular, has been used to obtain detailed information about metal-carboxylate interactions in metal-alginate complexes. nih.gov
The analysis focuses on the characteristic peaks for the asymmetric (νₐₛᵧₘ(COO⁻)) and symmetric (νₛᵧₘ(COO⁻)) stretching vibrations of the carboxylate group. nih.gov Changes in the frequencies of these vibrations upon metal binding provide evidence of coordination. For polyguluronic regions, a "pseudo bridged" unidentate coordination with intermolecular hydrogen bonds has been proposed based on these spectroscopic shifts. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to study these complexes. The addition of paramagnetic metal ions can lead to line broadening of certain ¹H and ¹³C nuclei in the uronic acid, providing evidence for the formation of carboxylate complexes. nih.govresearchgate.net These spectroscopic methods confirm that the carboxylic group is the primary site of interaction, with potential involvement from other non-carboxylic oxygen atoms in the metal bonding. nih.govresearchgate.net
| Complex | Asymmetric COO⁻ Stretch (νₐₛᵧₘ) | Symmetric COO⁻ Stretch (νₛᵧₘ) |
|---|---|---|
| Sodium Alginate | 1617 | 1417 |
| Ca-Alginate | 1604 | 1420 |
| Cu-Alginate | 1621 | 1422 |
| Cd-Alginate | 1612 | 1420 |
| Zn-Alginate | 1614 | 1423 |
| Ni-Alginate | 1620 | 1422 |
| Pb-Alginate | 1603 | 1420 |
Stereochemical Investigations of L-Guluronic Acid Residues within Oligomers
Synthetic studies have mapped the glycosylation properties of gulopyranosides, revealing that gulose has an intrinsic preference for the formation of 1,2-cis-glycosidic bonds, which corresponds to the α-linkage in the L-series. nih.gov This stereoselectivity is crucial for the chemical synthesis of L-guluronic acid alginate oligosaccharides. nih.govnih.gov The conformational behavior of the building blocks, or synthons, is of primary importance to the outcome and stereoselectivity of the glycosylation reactions. researchgate.net The resulting α-(1→4) linkage contributes to the aforementioned rigidity and extended conformation of polyguluronate chains, which is essential for the precise spatial arrangement required for effective ion chelation and gel formation. nih.gov
Biosynthetic and Enzymatic Pathways of Guluronic Acid Oligosaccharides
Enzymology of Alginate Lyases Acting on Polysaccharide Substrates
Alginate lyases are a class of enzymes (EC 4.2.2.-) that degrade alginate by cleaving the glycosidic bonds via a β-elimination mechanism. nih.gov This reaction results in the formation of oligosaccharides with an unsaturated 4,5-anhydro-α-L-guluronate at the non-reducing end. nih.govfrontiersin.org
Characterization of Poly(alpha-L-guluronate) Lyase Mechanisms
Poly(α-L-guluronate) lyases (EC 4.2.2.11), also known as polyG-specific lyases, specifically target the G-blocks within the alginate polymer. nih.govfrontiersin.org The catalytic mechanism involves a β-elimination reaction that cleaves the (1→4)-glycosidic linkages. frontiersin.org This process abstracts a proton from C-5 of the guluronic acid residue, leading to the formation of a double bond between C-4 and C-5 and the scission of the glycosidic bond at the 4-position. nih.gov
The three-dimensional structures of several alginate lyases have been elucidated, revealing different structural folds, such as the β-jelly roll and the (α/α)n toroid, which influence their catalytic activity. nih.gov The active site contains key amino acid residues, often histidine and tyrosine, that act as the catalytic base and acid, respectively, to facilitate the elimination reaction. nih.gov
Kinetic studies on poly(α-L-guluronate) lyase from Corynebacterium sp. ALY-1 strain have provided detailed insights into its mechanism. The enzyme was found to have a subsite size corresponding to hexaguluronic acid units. nih.gov Its action pattern on hexaguluronate indicates that the catalytic site preferentially cleaves the linkage between the second and third uronic acid residues from the non-reducing end. nih.gov This results in the primary products being an unsaturated tetramer and a saturated dimer. nih.gov
Role of Oligoalginate Lyases in Oligomer Degradation
The degradation of alginate is a stepwise process. Initially, endo-type alginate lyases act on the polysaccharide chain, breaking it down into smaller oligosaccharides. frontiersin.org Subsequently, exo-type lyases, often referred to as oligoalginate lyases, come into play. researchgate.net These enzymes degrade the alginate oligomers into monosaccharides. researchgate.net
Oligoalginate lyases act on the non-reducing end of an oligoalginate, sequentially releasing unsaturated monomers. researchgate.net This complete depolymerization is crucial for organisms that utilize alginate as a carbon source, as it converts the oligomers into metabolically usable monosaccharides. nih.gov Some oligoalginate lyases have been shown to possess both endolytic and exolytic activities, allowing them to degrade alginate polymers completely to monomers, albeit with the generation of oligomer intermediates.
Substrate Specificity and Kinetic Studies of Glycoside Hydrolases
The primary enzymatic pathway for the degradation of alginate and its constituent guluronic acid oligosaccharides involves polysaccharide lyases, which operate through a β-elimination mechanism. While glycoside hydrolases are the major class of enzymes for cleaving most polysaccharides, their role in the degradation of guluronic acid-rich polymers is less prominent, with lyases being the principal catalysts.
However, the substrate specificity and kinetics of poly(α-L-guluronate) lyases have been studied in detail. These enzymes exhibit high specificity for the guluronic acid residues (G-blocks) in alginate. nih.gov Some lyases are bifunctional, meaning they can cleave both polyG and polymannuronic acid (polyM) blocks, though often with a preference for one over the other. nih.gov For instance, the alginate lyase VaAly2 from Vibrio alginolyticus shows the highest activity towards sodium alginate, followed by polyM, and the lowest activity towards polyG, indicating it is a bifunctional lyase. nih.gov
Kinetic analysis of the poly(α-L-guluronate) lyase from Corynebacterium sp. ALY-1 on saturated oligoguluronates of varying degrees of polymerization (DP) has revealed a clear dependency of the catalytic rate on substrate length. The enzyme rapidly degrades pentaguluronate and larger oligomers, while tetraguluronate is degraded more slowly. nih.gov The catalytic rate constant (kcat) increases with the degree of polymerization up to DP6, consistent with an active site that accommodates a hexasaccharide. nih.gov
| Substrate (DP) | Degradation Rate | Primary Cleavage Site | Major Products |
|---|---|---|---|
| Tetraguluronate (G4) | Slow | - | - |
| Pentaguluronate (G5) | Rapid | Between G2 and G3 from non-reducing end | Unsaturated trimer, Saturated dimer |
| Hexaguluronate (G6) | Rapid | Between G2 and G3 from non-reducing end | Unsaturated tetramer, Saturated dimer |
Microbial and Algal Biosynthesis of Guluronic Acid Oligomers
Guluronic acid oligomers are not synthesized directly but are products of the enzymatic modification and subsequent degradation of alginate. Alginate is synthesized as a linear polymer of β-D-mannuronic acid (polyM), which is then partially converted to α-L-guluronic acid by specific enzymes.
Elucidation of Enzymatic Cascades in Alginate Production
The biosynthesis of alginate is a multi-step enzymatic process that has been extensively studied in bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii. The cascade begins with central carbon metabolism intermediates. Fructose-6-phosphate is converted through a series of enzymatic steps to the precursor molecule GDP-mannuronic acid.
The key enzymes in this part of the pathway include:
AlgA: A bifunctional enzyme (phosphomannose isomerase/GDP-mannose pyrophosphorylase).
AlgC: A phosphomannomutase.
AlgD: A GDP-mannose dehydrogenase, which is a critical rate-limiting enzyme in the pathway.
Once GDP-mannuronic acid is synthesized, it is polymerized into polymannuronic acid at the cytoplasmic membrane. This polymer is then secreted into the periplasmic space where it undergoes modification. The crucial step for the formation of guluronic acid residues is the action of mannuronan C-5 epimerases (e.g., AlgG). These enzymes catalyze the epimerization of D-mannuronic acid residues into L-guluronic acid residues at the polymer level. The extent and pattern of this epimerization determine the final M/G ratio and block structure of the alginate, which in turn dictates its physicochemical properties.
Genetic Regulation of Polysaccharide Biosynthesis Pathways
The biosynthesis of alginate is tightly regulated at the genetic level to respond to various environmental signals. In P. aeruginosa and A. vinelandii, the genes required for alginate biosynthesis are organized in an operon, with the algD gene being a key regulatory checkpoint.
Transcription of the algD gene is controlled by a complex regulatory cascade. In A. vinelandii, the two-component system GacS/GacA plays a predominant role. The sensor kinase GacS activates the response regulator GacA, which in turn initiates a cascade that controls the expression of algD. This regulation is also intertwined with stationary-phase signaling, involving the sigma factor RpoS (σS).
Identification of Novel Glycosyltransferases and Epimerases
The biosynthesis of the alginate polymer is a two-stage process involving polymerization followed by epimerization. Glycosyltransferases (GTs) are responsible for the initial synthesis of the poly-mannuronic acid backbone. frontiersin.orgnih.gov Subsequently, mannuronan C-5-epimerases (ManC5-Es) convert selected D-mannuronic acid (M) residues into L-guluronic acid (G) residues. mdpi.com The discovery and characterization of novel GTs and epimerases are paramount for understanding and manipulating the production of alginates with specific G-block structures, which are the precursors to guluronic acid oligosaccharides.
Mannuronan C-5-Epimerases (ManC5-Es): These enzymes are key to creating the L-guluronic acid units within the alginate chain. They are found in both brown algae and bacteria like Azotobacter and Pseudomonas species. mdpi.com Research has led to the identification of multiple epimerases, each capable of introducing different patterns of G residues, thereby creating alginates with varied structural and functional properties. For instance, the AlgE family of epimerases from Azotobacter vinelandii has been extensively studied, with each of the seven enzymes (AlgE1-7) generating a unique distribution of G-blocks. researchgate.net
Novel Bacterial Epimerases: Beyond the well-studied Azotobacter enzymes, researchers have identified novel epimerases from other prokaryotic sources. A notable discovery includes a D-glucuronyl C5-epimerase from the marine bacterium Bermanella marisrubri. nih.govnih.gov While this enzyme acts on a different substrate (D-glucuronic acid), its discovery highlights the potential for finding novel epimerases in diverse microbial genomes that could be engineered for alginate modification. nih.govnih.gov The identification of such enzymes provides new tools for creating customized alginates, which can then be depolymerized to yield specific oligosaccharides.
| Enzyme Family | Source Organism | Function | Significance |
|---|---|---|---|
| AlgE (e.g., AlgE1-7) | Azotobacter vinelandii | Converts D-mannuronic acid to L-guluronic acid in alginate | Generates specific G-block patterns, allowing for tailored alginate structures. researchgate.net |
| D-glucuronyl C5-epimerase | Bermanella marisrubri | Epimerizes D-glucuronic acid to L-iduronic acid | First prokaryotic D-glucuronyl C5-epimerase identified; demonstrates potential for novel enzyme discovery. nih.govnih.gov |
Chemoenzymatic Synthesis Strategies for Defined Oligosaccharide Structures
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods to create complex carbohydrates with well-defined structures. This approach is particularly valuable for producing specific oligosaccharides like L-heptaguluronic acid heptasodium salt, where precise control over the degree of polymerization (DP) and linkage chemistry is essential.
Controlled Depolymerization of Alginates for Oligomer Generation
One of the most direct methods for producing guluronic acid oligosaccharides (GAOS) is the controlled breakdown of alginate polymers rich in guluronic acid. researchgate.netsciopen.com The goal is to selectively cleave the glycosidic bonds to obtain fragments of a desired size. This can be achieved through various physical, chemical, and enzymatic methods. researchgate.netmdpi.commdpi.com
Enzymatic Depolymerization: Alginate lyases are enzymes that cleave alginate chains via a β-elimination reaction. nih.gov Different lyases exhibit specificity for M-blocks, G-blocks, or MG-alternating regions. By selecting a G-specific lyase, one can preferentially break down the guluronic acid-rich portions of alginate to produce GAOS. The size of the resulting oligomers can be controlled by modulating reaction conditions such as enzyme concentration, temperature, and incubation time. nih.govmdpi.com
Chemical Depolymerization: Acid hydrolysis and oxidative degradation are common chemical methods. mdpi.comnih.gov
Acid Hydrolysis: Using acids like HCl can efficiently depolymerize alginate, but the process can be harsh and difficult to control, often leading to a broad distribution of oligomer sizes. mdpi.comnih.gov
Oxidative Degradation: Using agents like hydrogen peroxide (H₂O₂) offers a greener and more controlled alternative. mdpi.com Studies have shown that by carefully controlling the temperature and H₂O₂ concentration, alginate can be depolymerized to produce low molecular weight oligo-alginates with a specific DP range. mdpi.comresearchgate.net For instance, depolymerization with H₂O₂ at 70°C has been used to generate oligomers with a DP of less than 24. mdpi.com
Physical Depolymerization: High-frequency ultrasonication can induce selective depolymerization by targeting glycosidic bonds. mdpi.com This method can be used to further reduce the size of high-molecular-weight oligomers, generating species ranging from dimers to heptamers. mdpi.com The final product size can be controlled by adjusting the ultrasonication time and power. mdpi.com
| Method | Mechanism | Control Parameters | Typical Products |
|---|---|---|---|
| Enzymatic (Alginate Lyase) | β-elimination of glycosidic bonds | Enzyme specificity, concentration, time, pH, temperature | Oligosaccharides of varying DP (dimers to larger oligomers). nih.gov |
| Oxidative (H₂O₂) | Radical-induced cleavage of glycosidic bonds | Temperature, reactant concentration, time | Low molecular weight oligomers (e.g., DP < 24). mdpi.com |
| Ultrasonication | Cavitation-induced cleavage of glycosidic bonds | Time, frequency, power | Low molecular weight oligomers (e.g., dimers to heptamers). mdpi.com |
Enzymatic Transglycosylation for Oligosaccharide Elongation
Transglycosylation is a "bottom-up" enzymatic approach for synthesizing oligosaccharides. In this process, a glycosidase enzyme, under conditions of high substrate (acceptor) concentration, transfers a monosaccharide or oligosaccharide unit from a donor to an acceptor molecule, rather than to water (hydrolysis). researchgate.net This reaction allows for the stepwise elongation of an oligosaccharide chain.
While hydrolysis is the thermodynamically favored reaction, the ratio of transglycosylation to hydrolysis can be increased by using high concentrations of the acceptor substrate. researchgate.net By starting with guluronic acid monomers or dimers as acceptors and providing an activated guluronic acid donor, it is theoretically possible to elongate the chain one unit at a time. This method offers a high degree of control, enabling the synthesis of an oligosaccharide of a specific length, such as a heptamer. The challenge lies in finding or engineering suitable enzymes that efficiently catalyze the transglycosylation of uronic acids and in optimizing reaction conditions to maximize the yield of the desired product.
Regioselective Glycosylation Methods in Oligosaccharide Synthesis
Regioselective glycosylation represents a powerful chemical strategy for the de novo synthesis of oligosaccharides with absolute structural precision. researchgate.net This "bottom-up" approach involves the sequential coupling of specifically protected monosaccharide building blocks (synthons). The major challenge in carbohydrate chemistry is controlling the regioselectivity (which hydroxyl group reacts) and stereoselectivity (the orientation of the new bond) of the glycosidic linkage. researchgate.netnih.gov
To synthesize a defined α-1,4-linked L-guluronic acid heptamer, chemists would first prepare an L-guluronic acid synthon with protecting groups on all hydroxyls except the one intended for linkage. nih.gov This activated donor molecule is then reacted with an acceptor molecule. By repeating this cycle of deprotection and coupling, the oligosaccharide chain can be built up one residue at a time to the desired length of seven units.
Researchers have developed efficient methods using specific starting materials and catalysts. For example, L-gulopyranosyl trichloroacetimidate (B1259523) and 1,6-anhydro-2,3-di-O-benzyl-beta-L-gulopyranose, both derived from L-ascorbic acid, have been successfully used as a starting unit and an elongation unit, respectively, to prepare α-linked L-guluronic acid oligosaccharides. nih.gov Such strategies, while often complex and multi-stepped, provide unparalleled control and are the gold standard for producing structurally perfect oligosaccharides for research and therapeutic applications. nih.govnih.gov
Biological Activities and Mechanistic Studies in Model Systems Excluding Clinical Human Data
Immunomodulatory Effects on Cultured Immune Cells (e.g., RAW264.7 cells)
Sodium alginate has been shown to activate macrophages, such as the murine macrophage-like cell line RAW264.7. This activation is a key aspect of the innate immune response. Studies indicate that sodium alginate can stimulate these immune cells in a time- and dose-dependent manner, leading to a range of immunological outcomes. researchgate.netnih.govmcmaster.ca
Treatment of RAW264.7 macrophages with sodium alginate has been demonstrated to induce the production of several pro-inflammatory cytokines. Research has shown a significant, dose-dependent increase in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). researchgate.netnih.govmcmaster.ca The response to alginate in terms of cytokine production has been observed to be comparable in timing and magnitude to that induced by lipopolysaccharide (LPS), a potent immune stimulator. researchgate.netnih.gov
Interestingly, the structural characteristics of alginate derivatives, such as the ratio of mannuronic to guluronic acid (M/G ratio) and the molecular size, appear to play a crucial role in their immunomodulatory activity. For instance, alginate oligomers with a higher proportion of guluronic acid have been shown to be potent inducers of TNF-α production in RAW264.7 cells. researchgate.netacs.org Particulate forms of alginate have also been found to elicit a more potent inflammatory response, characterized by the production of IL-1β, TNF-α, and interferon-gamma (IFN-γ), compared to soluble forms. sums.ac.irsums.ac.ir
Table 1: Effect of Different Forms of Alginate on Cytokine Production
| Alginate Form | Key Cytokine Production Findings | Reference |
|---|---|---|
| Sodium Alginate Solution | Time and dose-dependent increase in TNF-α, IL-1β, IL-6, and IL-12 in RAW264.7 cells. | researchgate.netnih.gov |
| Particulate Alginate | Induced the most potent inflammatory reaction, including the production of IL-1β, TNF-α, and IFN-γ. | sums.ac.irsums.ac.ir |
| Low Viscosity Alginate | Promoted the production of inflammatory cytokines like IL-6 in macrophages. | sums.ac.irsid.ir |
| Guluronate Oligosaccharide | Induced TNF-α production in RAW264.7 cells. | acs.orgscholarsportal.info |
Beyond cytokine secretion, sodium alginate and its derivatives have been shown to influence the expression of surface markers indicative of immune cell activation. In studies involving dendritic cells, low viscosity and particulate alginates were more effective than high viscosity alginates in upregulating the expression of co-stimulatory molecules such as CD80 and CD86, as well as the activation marker CD40. sums.ac.irsums.ac.ir These markers are crucial for the activation of T cells and the initiation of an adaptive immune response.
The immunomodulatory effects of sodium alginate are mediated through the activation of key intracellular signaling pathways. Research has demonstrated that sodium alginate can stimulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov The activation of the NF-κB pathway is a central event in the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines. researchgate.netnih.govmcmaster.ca
Furthermore, studies on alginate-derived guluronate oligosaccharides have shown that their ability to induce nitric oxide (NO) and TNF-α production in RAW264.7 cells is partly dependent on the activation of both the NF-κB and MAPK pathways. acs.orgscholarsportal.info The MAPK family includes extracellular signal-regulated kinases (ERK), which are part of a three-tiered kinase cascade that plays a pivotal role in cellular processes such as proliferation and differentiation. mdpi.com Sulfated alginate oligosaccharides have been found to exert their effects by inactivating the MEK1/ERK/mTOR signaling pathway in certain cancer cell models. nih.gov
Antioxidant Mechanisms in Cellular and Cell-Free Systems
Sodium alginate and its derivatives have demonstrated antioxidant properties in various in vitro systems. This activity is often enhanced by reducing the molecular weight of the alginate polymer. undip.ac.idresearchgate.net
The antioxidant capacity of sodium alginate has been evaluated using several cell-free assays that measure its ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Unmodified sodium alginate has been shown to possess low to moderate DPPH radical scavenging activity. researchgate.net However, the antioxidant activity can be significantly improved through processes like depolymerization or chemical modification. undip.ac.id For instance, alginate oligosaccharides produced by heating or chemical treatment exhibited stronger DPPH scavenging activity than the raw polymer. undip.ac.id One study reported that oligomers at a concentration of 5 mg/ml could scavenge approximately 75% of DPPH radicals. benthamdirect.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, the ABTS assay has been used to confirm the free radical scavenging ability of alginate and its derivatives. Aromatic derivatives of alginate have shown a significantly enhanced capacity to scavenge ABTS radicals compared to alginic acid. nih.gov Low molecular weight alginates produced by heating also demonstrated increased ABTS radical scavenging activity, which was dependent on concentration and time. researchgate.net
Table 2: In Vitro Radical Scavenging Activity of Alginate and its Derivatives
| Assay | Compound | Key Findings | Reference |
|---|---|---|---|
| DPPH | Unmodified Sodium Alginate | Low antioxidant activity with an IC50 value of 462.03 ± 14.03 µg/mL. | researchgate.net |
| DPPH | Alginate Oligosaccharides | Approximately 75% scavenging of DPPH radicals at a concentration of 5 mg/ml. | benthamdirect.com |
| ABTS | Alginic Acid | 19% decolorization of ABTS•+. | nih.gov |
| ABTS | Aromatic Alginate Derivative | 93% decolorization of ABTS•+. | nih.gov |
| Superoxide (B77818) Radical | Alginate Oligomers | Approximately 50% scavenging of superoxide radicals at a concentration of 1 mg/ml. | benthamdirect.com |
In addition to direct free radical scavenging, alginate oligosaccharides (AOS) have been shown to protect cells from oxidative stress. In a study using the human gastric epithelial cell line GES-1, AOS demonstrated a protective effect against damage induced by hydrogen peroxide. nih.gov This protection was associated with an improvement in cell viability and a reduction in the levels of reactive oxygen species (ROS). nih.gov The mechanism underlying this protective effect was found to involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. nih.gov Furthermore, in animal studies, dietary supplementation with sodium alginate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net
Enzymatic Antioxidant System Regulation
In a study on weaned piglets, supplementation with alginate oligosaccharides led to elevated levels of total antioxidant capacity (T-AOC), total superoxide dismutase (T-SOD), and catalase (CAT) in the serum. This was accompanied by a reduction in malondialdehyde (MDA) levels, a marker of cellular oxidative stress. mdpi.com These findings suggest that AOS improves antioxidant capacity by elevating the levels of these crucial antioxidant enzymes. mdpi.com Another study in citrus plants demonstrated that the application of alginate oligosaccharides significantly increased the activity of antioxidant enzymes in the leaves, which was associated with enhanced photosynthesis and sugar accumulation. frontiersin.orgnih.gov
The proposed mechanism for the antioxidant activity of alginate oligosaccharides involves not only direct scavenging of free radicals but also the enhancement of these endogenous antioxidant enzyme systems. harworldbio.com
Table 1: Effects of Alginate Oligosaccharides on Enzymatic Antioxidant Systems
| Model System | Key Findings | Reference |
| Weaned Piglets | Increased serum levels of T-AOC, T-SOD, and CAT; Reduced MDA levels. | mdpi.com |
| Citrus Plants | Increased antioxidant enzyme activity in leaves. | frontiersin.orgnih.gov |
Anti-Inflammatory Pathways in Cellular and Ex Vivo Models
Guluronic acid and its oligosaccharide derivatives have demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. These effects are mediated through multiple pathways, including the inhibition of pro-inflammatory mediators, modulation of inflammatory gene expression, and interaction with inflammatory receptors.
Inhibition of Pro-inflammatory Mediator Production
Studies have shown that guluronate oligosaccharides can suppress the overproduction of key inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW264.7 macrophages, guluronate oligosaccharides obtained by oxidative degradation of alginate dose-dependently suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and reactive oxygen species (ROS). mdpi.com Similarly, alginate-derived oligosaccharides have been found to markedly inhibit the synthesis and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in LPS-activated BV2 microglia cells. mdpi.com
Furthermore, α-L-guluronic acid has been identified as a potent anti-inflammatory agent that can effectively inhibit tumor-promoting mediators, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9). mdpi.com In human neutrophils, alginate rich in guluronic acid was shown to inhibit myeloperoxidase (MPO) release, a marker of neutrophil degranulation, without causing cytotoxic effects.
Modulation of Inflammatory Gene Expression
The anti-inflammatory effects of guluronic acid and its derivatives extend to the regulation of gene expression. Research has demonstrated that α-L-guluronic acid can significantly reduce the gene expression of both COX-1 and COX-2 enzymes in LPS-treated cells. nih.gov This suggests that its anti-inflammatory action is, at least in part, due to the transcriptional regulation of these key enzymes in the prostaglandin synthesis pathway. nih.gov
In studies on rheumatoid arthritis, guluronic acid was found to significantly reduce the gene expression of pro-inflammatory cytokines like interferon-gamma (IFNγ) and their transcription factors, while increasing the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and its transcription factor Fox-P3. nih.govkne-publishing.comtums.ac.ir
Interaction with Inflammatory Receptors
A key mechanism underlying the anti-inflammatory activity of these compounds is their interaction with inflammatory receptors. It has been shown that guluronate oligosaccharides can inhibit the binding of LPS to the cell surface and attenuate the LPS-induced expression of Toll-like receptor 4 (TLR4) and CD14. mdpi.comresearchgate.net By interfering with the initial steps of the inflammatory cascade, these oligosaccharides can effectively block the downstream signaling pathways that lead to the production of inflammatory mediators. mdpi.com The anti-inflammatory activity of both α-L-guluronic acid and β-D-mannuronic acid has been linked to the regulation of the TLR4 signaling pathway. nih.gov
Table 2: Anti-Inflammatory Activities of Guluronic Acid and Alginate Oligosaccharides
| Activity | Model System | Key Findings | Reference |
| Inhibition of Pro-inflammatory Mediators | RAW264.7 Macrophages | Suppressed production of NO, PGE₂, and ROS. | mdpi.com |
| BV2 Microglia | Inhibited synthesis of TNF-α, IL-6, and IL-1β. | mdpi.com | |
| Human Neutrophils | Inhibited MPO release. | ||
| Modulation of Inflammatory Gene Expression | LPS-treated cells | Reduced gene expression of COX-1 and COX-2. | nih.gov |
| Rheumatoid Arthritis model | Reduced IFNγ expression; Increased IL-10 and Fox-P3 expression. | nih.govkne-publishing.comtums.ac.ir | |
| Interaction with Inflammatory Receptors | RAW264.7 Macrophages | Inhibited LPS binding and attenuated TLR4 and CD14 expression. | mdpi.comresearchgate.net |
Interactions with Macromolecular Structures and Cellular Components
Binding Studies with Proteins and Enzymes
The interaction of alginates, including those rich in guluronic acid, with proteins has been a subject of study, particularly in the context of forming complexes and particles. Alginates are known to form particles with positively charged proteins, such as β-lactoglobulin, at a pH below 4.5. acs.orgnih.govresearchgate.netacs.org The binding capacity of the protein is influenced by the M/G (mannuronic acid/guluronic acid) ratio of the alginate and the pH of the environment. acs.orgnih.govresearchgate.netacs.org
Specifically, the binding capacity for β-lactoglobulin is higher at pH 4.0 than at pH 2.65 and is greater for alginates with a high mannuronic acid content. nih.gov Conversely, the largest particles are formed at pH 2.65 with alginates that have a high guluronic acid content. nih.gov NMR spectroscopy studies have identified specific binding sites for alginate oligosaccharides on the surface of β-lactoglobulin, centered around lysine (B10760008) residues K75 and K101 at pH 2.65. nih.gov At a higher pH of 4.0, only the binding site around K75 was observed. nih.gov
While direct binding studies of L-heptaguluronic acid heptasodium salt with a wide range of proteins and enzymes are not extensively documented, the research on related alginates provides a foundational understanding of the potential electrostatic interactions that can occur between these anionic polysaccharides and positively charged domains on proteins.
Influence on Membrane Dynamics and Permeability
Emerging research on alginate oligosaccharides suggests a significant role in modulating the integrity and permeability of cellular barriers, particularly the intestinal epithelium. These effects are primarily attributed to the ability of these oligosaccharides to influence the expression and organization of tight junction proteins, which are critical for maintaining the barrier function.
Studies on various oligosaccharides have demonstrated their capacity to enhance intestinal barrier function. For instance, alginate oligosaccharides have been shown to reinforce this barrier by increasing the expression of key tight junction proteins such as Zonula occludens-1 (ZO-1) and Occludin. This reinforcement leads to a reduction in intestinal permeability. While direct studies on this compound are limited, the positive impact of guluronic acid-containing oligosaccharides on intestinal health suggests that this specific heptasodium salt may exert similar effects. The mechanism is thought to involve the interaction of these negatively charged oligosaccharides with cell surface receptors, triggering intracellular signaling pathways that lead to the upregulation of tight junction protein expression.
| Oligosaccharide Type | Model System | Key Tight Junction Proteins Affected | Observed Effect on Barrier Function |
|---|---|---|---|
| Alginate Oligosaccharides (AOS) | Weaned Piglets | ZO-1, Occludin | Increased Expression, Reinforced intestinal barrier |
| Galacto-oligosaccharides (GOS) | Human Caco-2 Cell Monolayers | Claudin-3 | Improved Assembly, Stabilized expression |
Role in Extracellular Matrix Modulation
The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Guluronic acid-containing oligosaccharides have been shown to modulate the ECM through various mechanisms, including influencing cell adhesion to ECM components and regulating the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation and remodeling.
In the context of cancer research, α-L-guluronic acid has demonstrated the ability to inhibit the adhesion of tumor cells to the extracellular matrix. Furthermore, it has been found to suppress the expression of MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. This suggests a role for guluronic acid-containing compounds in maintaining ECM integrity in pathological conditions.
In the field of tissue engineering, the composition of alginate-based hydrogels, particularly the ratio of guluronic to mannuronic acid, has a significant impact on the behavior of encapsulated cells. Alginates with a higher guluronic acid content can influence the mechanical properties of the hydrogel, which in turn affects the phenotype and gene expression of cells such as chondrocytes. Studies have shown that the G/M ratio in alginate/collagen hybrid hydrogels can modulate the expression of cartilage-specific genes, including those for ECM components like collagen type II and aggrecan. This highlights the importance of the specific uronic acid composition in directing ECM remodeling.
| Compound | Model System | Target | Observed Effect |
|---|---|---|---|
| α-L-guluronic acid | Breast Cancer Cells (in vitro/in vivo) | Cell Adhesion to ECM | Inhibition |
| α-L-guluronic acid | Breast Cancer Cells (in vitro/in vivo) | MMP-2, MMP-9 | Inhibited Expression |
| Alginate (varied G/M ratio) | Chondrocytes in hydrogel | SOX9, COL2, Aggrecan | Modulated Expression |
| Hyaluronan oligosaccharides | Periodontal Ligament Cells | MMP-1 | Enhanced Expression |
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Oligosaccharide Mixtures
Chromatographic methods are fundamental in the analysis of oligosaccharide mixtures, including those containing L-heptaguluronic acid heptasodium salt. These techniques separate components based on their physical and chemical properties, enabling detailed characterization.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique that separates molecules based on their size or molecular weight. microbenotes.com In the context of oligosaccharides like this compound, GPC is instrumental for determining the distribution of molecular weights within a sample. capes.gov.br The principle relies on a column packed with a porous gel matrix. microbenotes.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. microbenotes.com This method is effective for fractionating oligosaccharides and assessing the polydispersity of a sample. capes.gov.brresearchgate.netnih.gov
Table 1: GPC Parameters for Oligosaccharide Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Stationary Phase | Porous polymer matrix with a defined range of pore sizes (e.g., cross-linked dextrans, polyacrylamide gels). microbenotes.com | Selection is based on the expected molecular weight range of the heptasodium salt and related oligomers. |
| Mobile Phase | A solvent that dissolves the oligosaccharide without interacting with the stationary phase. microbenotes.com | Aqueous buffers are typically used for charged oligosaccharides. |
| Calibration | The column is calibrated using standards of known molecular weight (e.g., malto-oligosaccharides). researchgate.net | Allows for the estimation of the molecular weight of the eluting L-heptaguluronic acid species. |
| Detection | Refractive index (RI) detectors are commonly used for carbohydrates. | Provides concentration data for the separated fractions. |
High-Performance Liquid Chromatography (HPLC) for Oligomer Purity and Quantification
This method allows for the separation of complex mixtures into individual components, making it ideal for assessing the purity of this compound and quantifying its concentration. nih.govnih.gov The combination of HPLC with mass spectrometry (HPLC-MS) provides both separation and structural information in a single analysis. nih.govnih.gov
Capillary Electrophoresis for High-Resolution Separation
Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. acs.orgacs.org It offers exceptional resolution and requires only minute sample volumes, making it well-suited for the analysis of complex carbohydrate mixtures. nih.govnih.gov
For this compound, which is anionic due to its carboxyl groups, CE provides a powerful means of separation. The migration of the oligosaccharide is governed by its electrophoretic mobility and the electroosmotic flow within the capillary. acs.org CE can effectively separate oligosaccharides based on their degree of polymerization, degree of sulfation or carboxylation, and even subtle isomeric differences. acs.orgoup.com Derivatization with fluorescent tags can enhance detection sensitivity. nih.gov
Table 2: Comparison of Chromatographic and Electrophoretic Techniques
| Technique | Separation Principle | Primary Application for this compound | Advantages |
|---|---|---|---|
| GPC | Molecular size microbenotes.com | Molecular weight distribution, fractionation. capes.gov.brresearchgate.net | Simple, predictable separation based on size. |
| HPLC/HPAEC | Adsorption/Ion-exchange pietdaas.nl | Purity assessment, quantification, separation of isomers. nih.govpietdaas.nl | High resolution, high capacity, well-established methods. |
| CE | Charge-to-size ratio acs.org | High-resolution separation of isomers, purity analysis. acs.orgnih.gov | Extremely high efficiency, minimal sample consumption. |
Advanced Mass Spectrometry for Structural Characterization and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of oligosaccharides. It measures the mass-to-charge ratio of ions, providing information on molecular weight, composition, sequence, and linkage.
Tandem Mass Spectrometry for Glycosidic Linkage Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of complex molecules like oligosaccharides. nih.govfigshare.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). creative-proteomics.com The resulting product ions are then analyzed.
The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, yielding fragment ions that provide information about the sequence of the monosaccharide units. creative-proteomics.com Cross-ring cleavages can also occur, offering insights into the linkage positions between the sugar residues. creative-proteomics.com By analyzing the fragmentation pattern, the specific connectivity of the seven L-guluronic acid units in the heptasodium salt can be determined, confirming its structure and identifying any potential impurities with different linkage patterns. ucdavis.eduacs.org
Ion Mobility Mass Spectrometry for Conformational Isomer Distinction
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. mpg.de Ions are passed through a drift tube filled with a neutral buffer gas under a weak electric field. Compact, tightly-folded ions travel faster than extended, more open structures. mpg.de
This capability is particularly valuable for oligosaccharide analysis, as it can distinguish between isomers—molecules with the same mass but different three-dimensional structures. nih.govnih.gov This includes linkage isomers (e.g., 1,3- vs. 1,4-linked) and stereoisomers. mpg.de For this compound, IM-MS can be used to separate different conformational isomers that may coexist in a sample, providing a more detailed assessment of its structural purity than MS alone. acs.orgproquest.com The separation occurs on a millisecond timescale, making it a rapid method for detailed structural analysis. nih.gov
Table 3: Mass Spectrometry Techniques for Structural Analysis
| Technique | Principle | Information Gained for this compound |
|---|---|---|
| Tandem MS (MS/MS) | Fragmentation of selected ions. creative-proteomics.com | Monosaccharide sequence, glycosidic linkage positions, branching information. creative-proteomics.comucdavis.edu |
| Ion Mobility MS (IM-MS) | Gas-phase separation based on ion shape and size. mpg.de | Distinction of conformational isomers, enhanced purity assessment. nih.govnih.gov |
Quantitative Mass Spectrometry for Research Sample Profiling
Quantitative mass spectrometry (MS) is a cornerstone for the profiling of oligosaccharide samples, including those containing this compound. This technique provides critical information on molecular weight, purity, and the relative abundance of components within a sample. Methodologies such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are frequently employed for the separation and quantification of acidic oligosaccharides. journalafsj.comresearchgate.net
Challenges in the mass spectrometry of acidic oligosaccharides like guluronic acid derivatives include potential in-source fragmentation, which can complicate data interpretation. nih.gov To mitigate this and to improve ionization efficiency for uniform and sensitive quantification, chemical derivatization, such as permethylation, is often utilized. nih.gov This process replaces active hydrogens on hydroxyl, carboxyl, and amine groups with methyl groups, enhancing the hydrophobicity and improving chromatographic separation and the stability of the ion during analysis. nih.gov
High-resolution mass spectrometry platforms, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provide highly accurate mass measurements, which are essential for determining the elemental composition of the parent ion and its fragments. mdpi.comnih.gov Tandem MS (MS/MS) experiments are then used to generate structural information by fragmenting the isolated parent ion, helping to elucidate the sequence and linkage of the monosaccharide units. nih.gov
Table 1: Mass Spectrometry Techniques for Oligosaccharide Profiling
| Technique | Application for Guluronic Acid Oligosaccharides | Key Advantages |
|---|---|---|
| HPLC-ESI-MS | Separation and quantification of oligosaccharides from complex mixtures. researchgate.net | High sensitivity and suitability for online separation. |
| MALDI-TOF-MS | Rapid profiling and molecular weight determination. Often used for biomarker discovery. escholarship.org | High throughput and tolerance to salts in biological samples. escholarship.org |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement for compositional analysis. nih.gov | Provides high confidence in elemental composition. |
| Tandem MS (MS/MS) | Structural elucidation, including sequencing and linkage analysis. nih.gov | Detailed structural information from fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed atomic-level structural and dynamic characterization of oligosaccharides like this compound in solution. nih.govmdpi.com It provides definitive information on the identity of monosaccharide residues, their anomeric configuration (α or β), the glycosidic linkage positions, and the three-dimensional conformation of the molecule.
1D and 2D NMR for Resonance Assignment and Structural Insights
The structural elucidation of guluronic acid-containing oligosaccharides relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov
1D NMR: ¹H NMR spectra provide initial information on the number and type of sugar residues through the distinct chemical shifts of anomeric protons. ¹³C NMR spectra reveal the number of unique carbon atoms, corresponding to the number of monosaccharide units in a defined oligomer. nih.gov
2D NMR: A suite of 2D NMR experiments is required for unambiguous resonance assignment and structural confirmation. nih.govresearchgate.net
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton spin systems within each guluronic acid residue, allowing for the assignment of all protons belonging to a single sugar ring. nih.govacs.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the assignment of carbon resonances based on their attached proton's chemical shift. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly crucial for identifying the glycosidic linkages between sugar units by observing correlations from an anomeric proton to the carbon on the adjacent residue. nih.govresearchgate.net
The chemical shifts and coupling constants derived from these spectra are highly sensitive to the local chemical environment and stereochemistry, providing precise structural details. nih.govnih.gov
Table 2: Example NMR Data for Guluronic Acid Oligomers
| Nucleus | Residue Type | Chemical Shift Range (ppm) | J-Coupling Constants (Hz) | Structural Information |
|---|---|---|---|---|
| ¹H | Anomeric (H-1) | ~5.0 - 5.2 | ³J(H1,H2) ~ 1-4 | Anomeric configuration (α-L-guluronate) |
| ¹H | Ring Protons (H2-H5) | ~3.5 - 4.5 | - | Ring conformation |
| ¹³C | Anomeric (C-1) | ~100 - 103 | - | Anomeric configuration |
| ¹³C | Ring Carbons (C2-C5) | ~68 - 80 | - | Monomer identification |
| ¹³C | Carboxyl (C-6) | ~175 - 178 | - | Presence of uronic acid |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and adjacent residues.
Diffusion-Ordered Spectroscopy (DOSY) for Oligomer Size Determination
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which are directly related to their size and shape. rsc.orgmanchester.ac.uk This method is particularly valuable for assessing the size and purity of oligomer samples like this compound. nih.gov
In a DOSY experiment, a series of NMR spectra are acquired with varying pulsed-field gradient strengths. The signal intensity for each resonance attenuates at a rate proportional to the diffusion coefficient of the molecule it belongs to. manchester.ac.uk By analyzing these decays, a 2D spectrum can be generated where one axis represents the chemical shift and the other represents the diffusion coefficient. manchester.ac.uk All signals from a single molecule should align at the same diffusion coefficient value, allowing for the separation of components in a mixture and the determination of the hydrodynamic radius of each species via the Stokes-Einstein equation. nih.govresearchgate.net This makes DOSY an effective tool for verifying the oligomeric state and detecting the presence of smaller or larger impurities. researchgate.net
NMR-based Ligand Binding Studies
NMR spectroscopy is a highly effective tool for studying the interactions between oligosaccharides and their binding partners (ligands), such as proteins or metal ions, at atomic resolution. springernature.com Two primary methods are commonly employed:
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this technique involves monitoring changes in the ¹H and ¹⁵N (for labeled proteins) or ¹³C chemical shifts of a molecule upon titration with a binding partner. researchgate.net Residues at the binding interface typically experience the most significant changes in their chemical environment, and thus the largest chemical shift perturbations. This allows for the mapping of the binding site and the determination of the dissociation constant (Kd) of the interaction. researchgate.net
Saturation Transfer Difference (STD) NMR: This method is particularly useful for studying the binding of small molecules (like this compound) to large protein receptors. rsc.org In an STD-NMR experiment, specific resonances of the large receptor molecule are selectively saturated. This saturation is transferred via spin diffusion to other protons within the receptor and, crucially, to any bound ligand. rsc.org By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the ligand that was in close contact with the receptor. This confirms binding and can identify the specific parts of the ligand involved in the interaction (the binding epitope). rsc.org
Glycomics Approaches for Comprehensive Oligosaccharide Profiling
Glycomics aims to provide a comprehensive, high-throughput characterization of the entire set of oligosaccharides (the glycome) in a biological sample. nih.gov A glycomics workflow applied to a sample containing this compound would not only characterize the target molecule but also identify and quantify any related oligomers, precursors, or degradation products, offering a complete profile of the sample's carbohydrate content. researchgate.net
A typical glycomics workflow involves several key steps:
Release of Glycans: If the oligosaccharides are attached to proteins or lipids, they are first released using specific enzymes or chemical methods. uga.edunih.gov
Purification and Derivatization: The released pool of oligosaccharides is purified. For MS analysis, they are often derivatized (e.g., permethylated or labeled with a fluorescent tag like 2-aminobenzamide) to improve ionization and enable sensitive detection. uga.edu
Separation and Analysis: The derivatized oligosaccharides are separated using techniques like HPLC with columns specifically designed for glycan analysis (e.g., porous graphitized carbon or HILIC). nih.gov The separated components are then detected and analyzed by mass spectrometry, which provides information on their mass and, through fragmentation (MS/MS), their structure. researchgate.net
This comprehensive approach allows for the detailed profiling of complex mixtures, revealing the full spectrum of oligosaccharide structures present and their relative abundances. escholarship.orgnih.gov
Derivatives, Analogs, and Structure Activity Relationship Studies
Comparative Analysis of Guluronic Acid Oligosaccharide Series
Alginate, the parent polysaccharide from which guluronic acid oligosaccharides are derived, is a linear copolymer composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. nih.gov These monomers are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating MG residues (MG-blocks). nih.govresearchgate.net The degradation of alginate yields alginate oligosaccharides (AOS) with varying compositions and lengths, which exhibit a wide range of biological activities, including immunomodulatory, antimicrobial, and antioxidant effects. researchgate.netnih.gov The specific structure of these oligosaccharides is a key determinant of their function. spkx.net.cnsciopen.com
The degree of polymerization, or the number of monomeric units in an oligosaccharide chain, significantly influences its biological efficacy. Generally, oligosaccharides with a lower molecular weight, corresponding to a shorter chain length, exhibit improved water solubility compared to their parent polysaccharides. researchgate.netnih.gov Research has consistently shown that the biological activities of alginate oligosaccharides are often inversely correlated with their molecular weight. nih.govmdpi.com
For instance, studies on the antioxidant properties of alginate oligosaccharides have demonstrated that lower molecular weight fractions possess stronger scavenging activity against certain radicals. mdpi.com Similarly, the growth-promoting activities of these oligosaccharides in plants have been shown to be dependent on their molecular weight or degree of polymerization. researchgate.net While specific studies focusing exclusively on a homologous series of L-heptaguluronic acid are not extensively detailed in the literature, the general principle observed for alginate oligosaccharides suggests that a heptamer would possess distinct biological activities compared to shorter or longer guluronic acid oligomers. For example, in one study, oligomeric guluronic acid with a degree of polymerization ranging from 2 to 8 was obtained and analyzed, indicating the scientific interest in these specific lengths. vliz.be
Table 1: Influence of Oligomer Length on Selected Biological Activities of Alginate Oligosaccharides
| Degree of Polymerization (DP) | Biological Activity | Observation | Reference |
| Low (2-25 monomers) | General Bioactivity | Enhanced water solubility and unique bioactivities such as immunomodulatory and antimicrobial effects. researchgate.netnih.gov | researchgate.netnih.gov |
| Low Molecular Weight | Antioxidant Activity | Scavenging activity is inversely correlated to the molecular weight. nih.govmdpi.com | nih.govmdpi.com |
| 20-24 | Anti-tumor Activity | Enhanced defense mechanisms against human leukemia cells by upregulating cytotoxic cytokines. nih.gov | nih.gov |
| 2-8 | General Preparation | Oligomeric guluronic acid mixtures of this DP range have been successfully produced and characterized. vliz.be | vliz.be |
This table presents generalized findings for alginate oligosaccharides, as specific data for a complete guluronic acid series is limited.
The monomeric composition, specifically the ratio of mannuronic acid (M) to guluronic acid (G) (M/G ratio), is a critical factor determining the physicochemical and biological properties of alginate and its derived oligosaccharides. researchgate.netnih.gov Oligosaccharides composed purely of guluronic acid (Oligo-G or G-blocks) exhibit distinct properties compared to those composed of mannuronic acid (Oligo-M) or a mixture of both (Oligo-MG). researchgate.net
Guluronic acid-rich alginates, and by extension Oligo-G, are known for their ability to form strong and brittle gels in the presence of divalent cations like Ca²⁺, a property attributed to the specific conformation of the G-blocks. nih.gov This differential ion-binding capacity influences biological interactions. For example, in studies investigating the antimicrobial effects of alginate oligosaccharides against Pseudomonas aeruginosa, Oligo-G exhibited stronger interactions with bacterial lipopolysaccharide (LPS) compared to Oligo-M of a similar size. nih.gov Furthermore, some studies suggest that guluronate oligomers are slightly more potent activators of mononuclear cells than mannuronate oligomers. nih.gov These findings underscore that the identity of the monomer unit is a key determinant of the oligosaccharide's biological function.
Table 2: Comparative Properties of Guluronic vs. Mannuronic Acid Oligosaccharides
| Property | Oligo-Guluronic Acid (Oligo-G) | Oligo-Mannuronic Acid (Oligo-M) | Reference |
| Ion Binding | Stronger binding of divalent cations (e.g., Ca²⁺). nih.gov | Weaker ion binding. | nih.gov |
| Gel Formation | Forms strong, brittle gels. nih.gov | Forms softer, more elastic gels. nih.gov | nih.gov |
| Bacterial Interaction | Stronger interaction with P. aeruginosa LPS. nih.gov | Weaker interaction with P. aeruginosa LPS. nih.gov | nih.gov |
| Immune Cell Activation | Slightly more potent activator of mononuclear cells. nih.gov | Less potent activator of mononuclear cells. nih.gov | nih.gov |
The sequential arrangement of M and G monomers gives rise to homopolymeric blocks (MM- and GG-blocks) and heteropolymeric, alternating blocks (MG-blocks). nih.gov The properties of these different block structures vary significantly. While GG-blocks are responsible for the strong gelling properties of alginate, MG-blocks contribute to the flexibility of the polymer chain. researchgate.net
Chemical Modification and Derivatization for Enhanced Research Probes
To better understand the biological roles and mechanisms of action of guluronic acid oligosaccharides, researchers often employ chemically modified versions that act as probes in various biological assays.
Attaching a fluorescent tag to an oligosaccharide allows for its visualization and quantification in biological systems, facilitating studies of cellular uptake, localization, and interaction with target proteins. A common method involves labeling the reducing end of the oligosaccharide with a fluorophore. For example, 2-aminobenzoic acid (2AA) has been used to label hyaluronan oligosaccharides, a process that aids in their purification and characterization without disrupting their biological activity. nih.gov
The synthesis of fluorescently labeled oligosaccharides typically involves a reaction between the reducing end of the sugar and a fluorescent dye that contains a reactive group, such as an amine. nih.gov This derivatization can enhance detection sensitivity in techniques like fluorophore-assisted carbohydrate electrophoresis (FACE) and high-performance liquid chromatography (HPLC). nih.gov Such methods could be readily applied to L-heptaguluronic acid to create probes for studying its binding to cells or proteins.
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net Introducing bioorthogonal handles, such as azides or alkynes, onto oligosaccharides allows for their subsequent conjugation to other molecules, like proteins or surfaces, for a variety of applications. nih.govresearchgate.net
A two-step procedure can be used to convert an unprotected oligosaccharide into a bioorthogonal tool. nih.gov This often involves an initial amination reaction at the reducing end, followed by coupling to a molecule containing the desired functional handle (e.g., an alkyne or azide). nih.gov These modified oligosaccharides can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach them to reporter molecules or to study their interactions in complex biological environments. researchgate.net This approach would enable the creation of versatile L-heptaguluronic acid probes for advanced biological investigations.
Derivatization for Improved Analytical Detection
The quantitative and qualitative analysis of L-heptaguluronic acid heptasodium salt, a non-chromophoric and non-fluorophoric oligosaccharide, often necessitates chemical modification to enhance its detectability in various analytical platforms. Derivatization strategies typically target the carboxyl or hydroxyl groups of the L-guluronic acid residues to introduce a reporter molecule that can be readily detected by common analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and gas chromatography-mass spectrometry (GC-MS).
Fluorescent labeling is a highly sensitive method for the detection of oligosaccharides. nih.gov This involves the covalent attachment of a fluorescent tag to the oligosaccharide. For this compound, the carboxyl groups of the guluronic acid residues can be targeted for labeling. mdpi.com A common approach involves the activation of the carboxyl groups using a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an active ester intermediate. This intermediate can then react with an amino-functionalized fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a BODIPY dye, to form a stable amide linkage. mdpi.comnih.gov Alternatively, the reducing end of the oligosaccharide can be targeted for reductive amination with an amine-containing fluorophore. researchgate.net
For analysis by HPLC-UV, derivatization with a UV-absorbing compound is employed. A widely used reagent for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP). researchgate.netmdpi.com The reaction with PMP typically occurs at the reducing end of the oligosaccharide in an alkaline medium, resulting in a derivative that can be readily detected by UV spectroscopy. researchgate.net This method allows for the simultaneous analysis of both neutral and acidic sugars. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of monosaccharide composition. Prior to analysis, the oligosaccharide must be hydrolyzed to its constituent monosaccharides, which are then derivatized to increase their volatility. A common derivatization method is silylation, where the hydroxyl and carboxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers and esters, respectively, by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. nih.gov The resulting volatile derivatives can be separated by GC and identified by their characteristic mass spectra.
The choice of derivatization method depends on the analytical instrumentation available and the specific requirements of the study, such as sensitivity and the need for compositional or structural analysis.
Table 1: Common Derivatization Reagents for Oligosaccharide Analysis
| Reagent | Target Functional Group | Analytical Technique |
| Fluorescein isothiocyanate (FITC) | Amino (after conversion of carboxyl), Hydroxyl | HPLC-Fluorescence |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Reducing End Aldehyde | HPLC-UV |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl | GC-MS |
Elucidation of Structure-Function Relationships in Oligosaccharide Biology
The biological activity of alginate oligosaccharides, including this compound, is intricately linked to their structural characteristics, such as their monomeric composition, degree of polymerization (DP), and sequence. researchgate.netsciopen.com this compound is a homopolymer of L-guluronic acid (a G-block), and its biological functions are expected to be influenced by the properties of these G-rich regions.
Research has demonstrated that guluronate oligosaccharides (GOS) possess distinct biological activities. For instance, GOS have been shown to exhibit anti-inflammatory properties. nih.gov Studies have indicated that the anti-inflammatory activity of α-L-guluronic acid is associated with the regulation of the TLR4 signaling pathway. nih.gov This suggests that this compound, as a heptamer of guluronic acid, may exert similar effects on inflammatory responses.
Furthermore, the structure of alginate oligosaccharides plays a crucial role in their immunomodulatory effects. A study by Iwamoto et al. (2005) investigated the structure-activity relationship of alginate oligosaccharides in the induction of cytokine production from RAW264.7 macrophage-like cells. glpbio.commedchemexpress.com Their findings revealed that the ability of these oligosaccharides to induce tumor necrosis factor-α (TNF-α) production was dependent on their structure. This highlights the importance of the specific arrangement of monomeric units in determining the immunological response to alginate oligosaccharides.
The degree of polymerization is another critical factor. Alginate oligosaccharides with a specific DP have been shown to have potent anti-biofilm properties, particularly against mucoid Pseudomonas aeruginosa. nih.gov OligoG, an alginate oligosaccharide composed primarily of guluronic acid residues, has been demonstrated to potentiate the activity of certain antibiotics against multi-drug resistant bacteria. nih.gov The mechanism is thought to involve the disruption of the biofilm matrix. nih.gov
The conformational properties of G-blocks, which are known to form a more rigid and buckled chain structure compared to mannuronic acid (M)-blocks, also contribute to their specific biological functions. glpbio.com This structural feature is important for their interaction with biological receptors and other molecules.
Table 2: Structure-Function Relationships of Guluronic Acid-Rich Oligosaccharides
| Structural Feature | Biological Activity |
| Homopolymeric L-guluronic acid (G-block) | Anti-inflammatory activity, nih.gov Anti-biofilm properties nih.govnih.gov |
| Specific Degree of Polymerization (DP) | Potentiation of antibiotic activity, nih.gov Induction of cytokine production glpbio.commedchemexpress.com |
| Rigid, buckled chain conformation | Specific interactions with biological targets glpbio.com |
Emerging Research Directions and Theoretical Applications
Applications in Advanced Biomaterials Research
The specific stereochemistry of the L-guluronic acid units in L-heptaguluronic acid heptasodium salt imparts distinct physicochemical properties that are highly desirable in the creation of advanced biomaterials. These properties are being investigated for their role in hydrogel formation, the development of bio-inks, and the modification of material surfaces.
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), providing an ideal environment for cell culture and tissue engineering. The formation and properties of these hydrogels are significantly influenced by their constituent polymers. Alginates, which are copolymers of β-D-mannuronic acid (M) and α-L-guluronic acid (G), are widely used for this purpose. The G-blocks, in particular, are crucial for the gelation process. nih.govnih.gov Divalent cations, such as Ca²⁺, can bind between two G-blocks of adjacent polymer chains, creating a stable, cross-linked hydrogel structure often referred to as the "egg-box model". rsc.org
This compound, being a pure oligomer of L-guluronic acid, is of significant interest in the precise control of hydrogel properties. Alginates with a higher content of G-blocks are known to form stronger and more brittle gels compared to those rich in M-blocks. rsc.org By incorporating a defined oligosaccharide like this compound, it is theoretically possible to fine-tune the mechanical properties and degradation kinetics of hydrogels. This level of control is critical for creating cell culture scaffolds that can be tailored to the specific requirements of different cell types and tissues. nih.gov The ability to engineer the microenvironment with such precision can influence cell behavior, including adhesion, proliferation, and differentiation. frontiersin.org
The table below summarizes the influence of L-guluronic acid content on the properties of alginate hydrogels, which can be extrapolated to the potential role of this compound.
| Property | Influence of High L-guluronic acid Content |
| Gel Strength | Increased |
| Brittleness | Increased |
| Porosity | Can be controlled by gelation conditions |
| Biocompatibility | Generally high |
| Degradation | Slower degradation rate |
This interactive table is based on established principles of alginate hydrogel chemistry.
Three-dimensional (3D) bioprinting is an emerging technology that enables the fabrication of complex, cell-laden structures for tissue engineering and regenerative medicine. A key component of this technology is the bio-ink, a printable material that encapsulates cells and provides a temporary scaffold for tissue development. Alginate is one of the most commonly used materials for bio-ink formulation due to its excellent biocompatibility, mild gelation conditions, and tunable rheological properties. nih.govbohrium.com
The printability of a bio-ink is highly dependent on its viscosity and cross-linking behavior. This compound, with its high density of carboxylic acid groups, can contribute to the rapid cross-linking of bio-inks in the presence of divalent cations, a critical feature for maintaining the structural integrity of the printed construct. nih.gov Furthermore, by blending this oligosaccharide with other polymers, it may be possible to create bio-inks with tailored properties for specific applications. researchgate.net For instance, the mechanical stiffness of the resulting hydrogel can be modulated to mimic that of the target tissue, which is a crucial factor in guiding cell differentiation. biotrib.eu
Research in this area is focused on developing novel bio-ink formulations that not only possess the required physical properties for printing but also provide the necessary biological cues to promote tissue regeneration. The incorporation of well-defined oligosaccharides like this compound is a promising strategy to achieve this goal. bohrium.com
The surface properties of biomaterials play a pivotal role in determining their interaction with biological systems. Surface modification with bioactive molecules is a common strategy to enhance the biocompatibility and functionality of medical implants and devices. Oligosaccharides, with their diverse chemical structures and biological activities, are attractive candidates for surface modification. nih.gov
This compound can be theoretically used to modify the surfaces of various materials to introduce specific functionalities. For example, the carboxyl groups of the guluronic acid residues can be used as anchor points for the covalent attachment of peptides, growth factors, or other bioactive molecules. nih.gov This approach could be used to create surfaces that promote cell adhesion, guide cell behavior, or prevent non-specific protein adsorption. The modification of alginate gels with peptides has been shown to enhance cell adhesion and promote nerve regeneration, demonstrating the potential of this strategy. nih.gov
Potential in Bioprocess Engineering and Enzyme Immobilization
In the realm of bioprocess engineering, there is a continuous search for novel substrates and methods to improve the efficiency and stability of enzymatic reactions. This compound presents theoretical opportunities in this area, particularly as a substrate for enzymatic reactions and in the stabilization of enzymes.
Enzymatic reactions are at the heart of many biotechnological processes. Alginate lyases are enzymes that specifically degrade alginate by cleaving the glycosidic bonds. These enzymes have important applications in the production of alginate oligosaccharides with various biological activities. mdpi.comflinders.edu.au The degradation of alginate by these enzymes can be carried out in bioreactors to produce specific oligosaccharides in a controlled manner. nih.gov
This compound, as a defined oligomer of L-guluronic acid, can serve as a model substrate to study the kinetics and mechanism of action of alginate lyases that have a preference for G-blocks. sciopen.com Furthermore, the enzymatic degradation of this oligosaccharide in a bioreactor could lead to the production of smaller, well-defined guluronic acid oligomers with potentially unique biological properties. sciopen.com This approach offers a pathway to generate a library of novel oligosaccharides for screening in various biomedical applications.
The following table outlines the key parameters in the enzymatic degradation of alginate, which would be relevant for the use of this compound as a substrate.
| Parameter | Description |
| Enzyme | Alginate lyase with specificity for L-guluronic acid blocks |
| Substrate | This compound |
| Product | Smaller, well-defined L-guluronic acid oligosaccharides |
| Bioreactor Conditions | Optimized pH, temperature, and substrate concentration |
| Application | Production of bioactive oligosaccharides |
This interactive table illustrates a theoretical bioprocess for the enzymatic degradation of this compound.
Enzyme stability is a critical factor in the economic feasibility of many industrial bioprocesses. Immobilization of enzymes on solid supports is a common strategy to enhance their stability and facilitate their reuse. researchgate.net Alginate has been widely used as a support material for enzyme immobilization due to its biocompatibility and gel-forming properties. researchgate.net
Another approach to enhance enzyme stability is through covalent conjugation with soluble polymers. This technique can protect the enzyme from denaturation and proteolysis. While direct evidence for the use of this compound for this purpose is not yet established, the concept of using oligosaccharides to stabilize enzymes is an active area of research. It is theorized that the covalent attachment of an oligosaccharide like this compound to the surface of an enzyme could create a hydrophilic microenvironment that helps to maintain the enzyme's native conformation and activity, particularly in non-aqueous environments or at elevated temperatures. The multiple reactive carboxyl groups on the oligosaccharide would provide ample sites for conjugation to the enzyme surface.
Theoretical Roles in Marine Ecology and Plant-Microbe Interactions
This compound, as an oligosaccharide derived from a key component of brown algae, is theoretically positioned at the intersection of marine ecology and plant-microbe signaling. Its structure, originating from the cell walls of marine macroalgae, suggests potential roles in structural defense, intercellular communication, and the modulation of stress responses in both marine and terrestrial ecosystems.
Contribution to Algal Cell Wall Structure and Function
The cell walls of brown algae (Phaeophyceae) are complex structures composed of a fibrillar cellulose (B213188) framework embedded within an amorphous matrix of alginates and sulfated fucans. unam.mx Alginate, which can comprise up to 40% of the dry weight of the cell wall, is a linear copolymer consisting of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). researchgate.netmsu.edu this compound is an oligosaccharide composed of seven of these L-guluronic acid units. bioglyco.com
The arrangement of these monomers occurs in three types of blocks: homopolymeric M-blocks, homopolymeric G-blocks, and heteropolymeric, alternating MG-blocks. researchgate.nettaylorandfrancis.com The G-blocks, from which L-heptaguluronic acid is derived, play a crucial role in the structural integrity of the algal cell wall. The specific diaxial linkages of the G-residues create a "zigzag" chain conformation that allows for the cooperative binding of divalent cations, most notably Ca²⁺, in what is famously known as the "egg-box model". wikipedia.org This cross-linking of G-blocks confers rigidity and mechanical strength to the alginate gel, and consequently, to the entire algal thallus, protecting it from abiotic stresses in the turbulent intertidal zone. taylorandfrancis.com The ratio of M to G blocks can vary depending on the algal species and even the specific part of the alga, influencing the flexibility and stiffness of the tissues. taylorandfrancis.com
Table 1: Key Components of Brown Algae Cell Walls
| Component | Type | Monomers/Subunits | Primary Function |
| Cellulose | Fibrillar Polysaccharide | β-1,4-linked D-glucose | Provides structural framework and tensile strength. unam.mx |
| Alginate | Matrix Polysaccharide | β-D-mannuronic acid & α-L-guluronic acid | Confers rigidity (via G-blocks) and flexibility (via M-blocks); ion exchange. researchgate.netmsu.edu |
| Fucoidans | Matrix Polysaccharide | Sulfated L-fucose | Involved in cell recognition, adhesion, and defense. researchgate.net |
Signaling Roles in Marine Microorganism Interactions
Recent research indicates that oligosaccharides derived from the degradation of algal cell walls are not merely structural fragments but active signaling molecules in marine plant-microbe interactions. nih.gov The enzymatic breakdown of the algal cell wall, for instance during an attack by pathogenic bacteria, releases oligosaccharides that can function as elicitors, triggering defense responses in the alga. researchgate.netnih.gov
Specifically, oligoguluronates—fragments of the G-blocks like L-heptaguluronic acid—have been identified as potent elicitors in the brown alga Laminaria digitata. researchgate.net Studies have shown that these molecules can induce a rapid and transient oxidative burst, which involves the production of reactive oxygen species (ROS) like hydrogen peroxide. researchgate.net This oxidative burst is a hallmark of innate immune responses in both terrestrial plants and algae, serving to directly harm pathogens and initiate downstream defense signaling cascades. This suggests that L-guluronic acid-containing oligosaccharides can act as damage-associated molecular patterns (DAMPs), alerting the algal cell to a breach in its structural integrity and the presence of a potential threat. nih.govbio-conferences.org
Modulation of Plant Stress Responses (e.g., salt stress)
The role of oligosaccharides as elicitors of defense and stress responses extends from algae to terrestrial plants. nih.gov These molecules can trigger what is known as PAMP-triggered immunity (PTI) or induce systemic resistance, preparing the plant to better withstand biotic and abiotic stresses. bio-conferences.org While direct studies on L-heptaguluronic acid for salt stress are limited, research on related gulonic acid derivatives provides strong theoretical grounding for its potential role.
A study on non-heading Chinese cabbage demonstrated that exogenous application of 2-Keto-L-gulonic acid (2KGA), a precursor in L-ascorbic acid (ASA) synthesis, significantly improved the plant's resistance to salt stress. nih.gov The application of 2KGA led to increased biomass, higher levels of photosynthetic pigments, and enhanced activity of antioxidant enzymes under saline conditions. nih.gov A key mechanism identified was the promotion of ASA synthesis, which helps to mitigate oxidative damage caused by salt stress. nih.gov Given that L-guluronic acid is a uronic acid, its oligosaccharides could theoretically influence ion homeostasis, osmotic balance, and antioxidant pathways, which are critical for plant survival under high salinity. mdpi.comresearchgate.net
Table 2: Effects of 2-Keto-L-gulonic Acid (2KGA) on Non-heading Chinese Cabbage Under Salt Stress
| Parameter Measured | Observation with 2KGA Treatment | Implied Benefit for Stress Tolerance | Reference |
| Biomass (Leaf and Root) | Significantly improved | Alleviation of growth inhibition | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Decreased content | Reduction of oxidative stress | nih.gov |
| Malondialdehyde (MDA) | Decreased content | Reduced lipid peroxidation and cell membrane damage | nih.gov |
| L-ascorbic acid (ASA) | Increased accumulation | Enhanced antioxidant capacity | nih.gov |
| Antioxidant Enzymes | Increased activity | Improved scavenging of reactive oxygen species | nih.gov |
Integration with Systems Biology Approaches for Glycosylation Research
Understanding the precise biological functions of a specific oligosaccharide like this compound requires advanced, large-scale methodologies. Systems biology, which integrates high-throughput data from various "omics" fields, provides a powerful framework for elucidating the complex roles of such molecules in cellular processes.
High-Throughput Screening of Oligosaccharide Libraries
High-throughput screening (HTS) enables the rapid testing of vast libraries of compounds for specific biological activities. acs.org To investigate the functions of L-heptaguluronic acid and similar oligosaccharides, libraries containing these molecules can be synthesized and screened against various biological targets. For example, screening could identify interactions with specific lectins, receptors, or enzymes involved in plant immunity or microbial signaling.
Several HTS technologies are particularly well-suited for studying oligosaccharide interactions. Frontal Affinity Chromatography (FAC) can be automated to perform hundreds of interaction analyses in under 10 hours, making it ideal for quantifying the binding affinity between oligosaccharides and proteins like lectins. nih.gov Other label-free methods, such as SAMDI (Self-Assembled Monolayers for Desorption/Ionization) mass spectrometry, allow for the screening of over 100,000 compounds in a single day by directly detecting the enzymatic modification of a substrate. acs.org These technologies could be employed to screen oligosaccharide libraries for inhibitors of microbial glycoside hydrolases or for molecules that bind to pattern recognition receptors on plant cells.
Table 3: Comparison of High-Throughput Screening (HTS) Methods for Oligosaccharide Research
| HTS Method | Principle | Throughput | Key Application for Oligosaccharides | Reference |
| Automated Frontal Affinity Chromatography (FAC) | Measures interaction based on retardation of a fluorescently-labeled analyte on a ligand-immobilized column. | High (e.g., 100 analyses/10 hrs) | Quantifying lectin-oligosaccharide binding affinities. | nih.gov |
| SAMDI Mass Spectrometry | Label-free detection of enzymatic reaction products on self-assembled monolayer arrays using MALDI-TOF MS. | Very High (e.g., 100,000 compounds/day) | Screening for enzyme inhibitors or substrates in glycosylation pathways. | acs.org |
| Glycan Arrays | Immobilized oligosaccharides are probed with fluorescently-labeled proteins, cells, or viruses to detect binding events. | High | Profiling binding specificity of antibodies, lectins, or pathogens to a wide range of glycans. | nih.gov |
Omics-based Analysis of Cellular Responses to Oligosaccharide Exposure
To understand the cellular impact of exposure to an oligosaccharide like this compound, omics technologies can provide a global view of the resulting molecular changes. By analogy with studies on other bioactive oligosaccharides, such as Human Milk Oligosaccharides (HMOs), a multi-omics approach can be highly informative. biorxiv.orgnih.gov
Transcriptomics: Using techniques like RNA-sequencing (RNA-seq), researchers can analyze the entire set of RNA transcripts in a cell. Exposing plant or algal cells to L-heptaguluronic acid and performing RNA-seq would reveal which genes are up- or down-regulated. nih.gov This could identify entire pathways activated in response to the oligosaccharide, such as defense-related genes, hormone signaling pathways, or metabolic adjustments. nih.govresearchgate.net
Proteomics: This approach would identify changes in the complete set of proteins. It could reveal the activation of specific kinases, transcription factors, or the secretion of defense-related proteins upon oligosaccharide treatment.
Metabolomics: This would analyze the changes in small-molecule metabolites, providing a functional readout of the cellular state. For example, it could detect the production of antimicrobial phytoalexins or changes in central metabolism in response to the oligosaccharide signal.
By integrating data from these different omics levels, a comprehensive model of the cellular response to L-heptaguluronic acid can be constructed, moving from its initial perception at the cell surface to the ultimate physiological outcome. biorxiv.orgnih.gov
Computational Systems Biology Modeling of Oligosaccharide Pathways
Computational systems biology offers a powerful framework for unraveling the complexity of oligosaccharide biosynthesis and metabolism. nih.gov By integrating experimental data with mathematical models, researchers can simulate and analyze the dynamic behavior of these intricate biochemical networks. nih.gov While direct computational models for pathways involving this compound are not yet established in published literature, the principles and methodologies developed for other complex carbohydrates provide a roadmap for future research. Theoretical applications derived from these established approaches can illuminate the potential for in silico investigation of oligosaccharides containing novel uronic acid residues.
At its core, computational systems biology seeks to create predictive models of biological processes. nih.gov For oligosaccharide pathways, this involves constructing detailed reaction networks that encompass enzymatic synthesis, degradation, and transport of various sugar molecules and their activated forms, such as sugar nucleotides. nih.govnih.gov These models can range from stoichiometric representations, which map the relationships between reactants and products, to detailed kinetic models that incorporate enzyme reaction rates and regulatory mechanisms. mdpi.comresearchgate.net
One of the key challenges in modeling oligosaccharide pathways is the sheer combinatorial complexity of glycan structures. ucsd.edu The sequential action of various enzymes, such as glycosyltransferases and epimerases, can generate a vast array of structurally distinct oligosaccharides from a limited set of monosaccharide building blocks. nih.govacs.org Computational models are essential for managing this complexity and for predicting how changes in enzyme expression or substrate availability will alter the final profile of synthesized glycans. ucsd.edunih.gov
Theoretical Modeling Approaches
Several computational approaches are particularly relevant to the theoretical modeling of oligosaccharide pathways that could involve L-heptaguluronic acid.
Flux Balance Analysis (FBA): FBA is a mathematical technique used to simulate metabolite flow through a metabolic network at a steady state. nih.govwikipedia.org It does not require detailed kinetic parameters, relying instead on the stoichiometry of the metabolic reactions. wikipedia.org In the context of a hypothetical pathway involving L-heptaguluronic acid, FBA could be used to predict the maximum theoretical yield of this compound from precursor molecules. It could also be used to identify key enzymatic steps that might be targeted to enhance its production. nih.gov FBA has been successfully applied to model the synthesis of nucleotide sugars and the process of glycosylation. researchgate.net
Kinetic Modeling: This approach uses systems of ordinary differential equations to describe the rate of change of metabolite concentrations over time. mdpi.comnrel.gov Kinetic models require detailed knowledge of enzyme kinetics, including parameters like Vmax and Km. mdpi.com While more data-intensive to develop, kinetic models can provide a dynamic and nuanced understanding of pathway regulation. researchgate.net For a pathway involving L-heptaguluronic acid, a kinetic model could simulate how fluctuations in precursor supply or the presence of inhibitors might affect the rate of its synthesis. Such models have been developed to understand sugar metabolism in various organisms. researchgate.net
Integrated 'Omics' Approaches: Modern systems biology leverages high-throughput experimental data, including genomics, transcriptomics, proteomics, and glycomics. beilstein-journals.org By integrating these "omics" datasets, researchers can construct more comprehensive and accurate models. For instance, transcriptomic data can inform the expression levels of key enzymes in a pathway, which can then be used to constrain the parameters of a kinetic or flux balance model. beilstein-journals.orgnih.gov This integrated approach would be invaluable for developing a predictive model of L-heptaguluronic acid metabolism in a specific biological context.
Simulated Pathway Perturbations
A significant advantage of computational modeling is the ability to perform in silico experiments that would be difficult or impossible to conduct in a laboratory setting. For a theoretical oligosaccharide pathway involving L-heptaguluronic acid, a systems biology model could be used to simulate various perturbations:
Gene Knockouts: By setting the flux through a particular enzymatic reaction to zero, a model can simulate the effect of a gene knockout. nih.gov This could reveal the essentiality of certain enzymes for the synthesis of L-heptaguluronic acid-containing oligosaccharides and identify potential bypass pathways.
Enzyme Overexpression or Inhibition: The model can be used to predict the consequences of increasing or decreasing the activity of specific enzymes. nih.gov This could help in identifying rate-limiting steps in the pathway and inform strategies for metabolic engineering to maximize the production of desired oligosaccharides.
Changes in Substrate Availability: The model can simulate how the pathway would respond to changes in the concentration of initial building blocks, such as glucose or other monosaccharides. researchgate.net This is crucial for understanding how the nutritional environment might influence the production of complex glycans.
The table below illustrates a theoretical application of FBA to a simplified, hypothetical pathway for L-heptaguluronic acid synthesis.
| Parameter | Baseline | Scenario 1: Increased Precursor Supply | Scenario 2: Enzyme 2 Knockout |
| Precursor Influx (arbitrary units) | 100 | 150 | 100 |
| Enzyme 1 Activity (flux capacity) | 100 | 100 | 100 |
| Enzyme 2 Activity (flux capacity) | 80 | 80 | 0 |
| Enzyme 3 Activity (flux capacity) | 120 | 120 | 120 |
| Predicted L-heptaguluronic acid production rate | 80 | 80 (limited by Enzyme 2) | 0 |
This interactive table demonstrates how FBA could be used to predict the output of the pathway under different conditions, highlighting potential bottlenecks.
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing L-heptaguluronic acid heptasodium salt, and how can purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic or acid hydrolysis of alginate polysaccharides derived from brown algae, followed by fractionation via ion-exchange chromatography or gel permeation chromatography (GPC) to isolate oligomers of specific polymerization degrees (e.g., heptamers). Purity is validated using GPC (≥90% purity criteria) and reversed-phase HPLC with UV detection . For sodium salt formation, carboxyl groups are neutralized with sodium hydroxide, and final products are lyophilized.
Q. Which analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, COSY, HSQC) confirms glycosidic linkages and anomeric configurations .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS determines molecular weight and oligomer length .
- Infrared Spectroscopy (IR) : Identifies carboxylate (-COO⁻) and hydroxyl (-OH) functional groups .
- Thin-Layer Chromatography (TLC) : Monitors hydrolysis progress using silica plates and sulfuric acid staining .
Q. What standard protocols ensure stability and shelf-life of this compound in experimental settings?
- Methodological Answer : Stability testing includes:
- pH Sensitivity : Incubate samples in buffers (pH 3–9) and analyze degradation via TLC or HPLC .
- Thermal Stability : Accelerated aging studies at 40°C/75% relative humidity, followed by purity assays .
- Lyophilization : Store at -20°C in anhydrous conditions to prevent hydrolysis of glycosidic bonds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) across studies?
- Methodological Answer : Contradictions may arise from variations in:
- Oligomer Purity/Length : Use GPC to confirm polymerization degree; bioactivity often correlates with specific chain lengths (e.g., heptamers vs. shorter oligomers) .
- Experimental Models : Compare primary macrophage assays (e.g., cytokine profiling) with immortalized cell lines, which may exhibit differential receptor expression .
- Sample Preparation : Avoid endotoxin contamination (test via LAL assay) and standardize dissolution protocols (e.g., sterile PBS vs. saline) .
Q. What experimental designs are optimal for investigating the mechanism of this compound in macrophage activation?
- Methodological Answer :
- Knockdown Models : Use siRNA or CRISPR to silence putative receptors (e.g., TLR4 or Dectin-1) in macrophages, followed by cytokine profiling (IL-6, TNF-α) and NF-κB activation assays .
- Pathway Inhibition : Pre-treat cells with inhibitors of SIRT1 (e.g., EX527) or autophagy (e.g., chloroquine) to assess dependency on these pathways .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment, focusing on antioxidant (e.g., Nrf2 targets) and immunomodulatory pathways .
Q. How can purification protocols be optimized to isolate this compound with uniform polymerization degrees?
- Methodological Answer :
- Gradient Elution : Use preparative GPC with a Superdex column and NaCl gradient (0.1–0.5 M) to separate oligomers by size .
- Hydrophilic Interaction Chromatography (HILIC) : Pair with MS detection to resolve structurally similar oligomers .
- Dynamic Light Scattering (DLS) : Verify monodispersity of fractions before downstream assays .
Q. What strategies mitigate batch-to-batch variability in biological activity due to structural heterogeneity?
- Methodological Answer :
- Quality Control (QC) : Implement stringent QC criteria, including NMR purity (>95%), endotoxin levels (<0.1 EU/mg), and consistent polymerization degree (DP7 confirmed by MS) .
- Reference Standards : Use commercially available DP7 standards (e.g., CAS 862694-97-1) for calibration .
- Blinded Replication : Conduct independent replicates across labs using identical batches to control for technical variability .
Data Analysis & Reporting
Q. How should researchers statistically analyze dose-response data for this compound in cellular assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values .
- Cluster Analysis : Group biological replicates and exclude outliers using Grubbs’ test (α=0.05) .
- Meta-Analysis : Compare results with published datasets (e.g., SIRT1 activation in UV-stressed cells) to identify consensus pathways .
Q. What are best practices for reporting crystallographic data of this compound complexes?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, ensuring R-factor convergence (<5%) and validation via CCDC deposition .
- Deposition : Submit raw data (e.g., .cif files) to public repositories (e.g., Cambridge Structural Database) with detailed metadata on crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
